molecular formula C15H11N B8297705 4-Phenylcinnamonitrile

4-Phenylcinnamonitrile

Cat. No.: B8297705
M. Wt: 205.25 g/mol
InChI Key: FVQBFFGMLBOGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylcinnamonitrile: is an organic compound characterized by the presence of a nitrile group attached to a prop-2-ene chain, which is further substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcinnamonitrile typically involves the reaction of 4-bromobiphenyl with acrylonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Dimethylformamide

    Temperature: 100-120°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or diisobutylaluminum hydride, resulting in the formation of primary amines or aldehydes.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, anhydrous conditions

    Substitution: Nitric acid, bromine, sulfuric acid, elevated temperatures

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines, aldehydes

    Substitution: Nitro derivatives, halogenated biphenyls

Scientific Research Applications

Chemistry: 4-Phenylcinnamonitrile is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its biphenyl moiety can interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-Phenylcinnamonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)prop-2-enenitrile
  • 3-(4-Methoxyphenyl)prop-2-enenitrile
  • 3-(4-Chlorophenyl)prop-2-enenitrile

Comparison: Compared to its analogs, 4-Phenylcinnamonitrile exhibits unique properties due to the presence of the biphenyl group This structural feature enhances its ability to participate in π-π interactions and provides additional sites for chemical modification

Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

3-(4-phenylphenyl)prop-2-enenitrile

InChI

InChI=1S/C15H11N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H

InChI Key

FVQBFFGMLBOGAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound is prepared from 10.83 g (50 millimols) of biphenyl-4-carboxylic acid chloride and 3.31 g (62.5 millimols) of acrylonitrile, the mixture being stirredfor 2 hours at 120° C. The crude product is extracted, in a Soxhlet extractor, with 100 ml of n-hexane, and is recrystallised from methanol. 3.83 g (37% of theory) of yellow crystals, melting point 43.7° C., are obtained. Analysis for C15H11N: calculated C 87.77%, H 5.40%, N 6.82%; found C 87.64%, H 5.34%, N 6.76%.
Quantity
10.83 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One

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